molecular formula C16H19N5O2 B4225943 Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

カタログ番号: B4225943
分子量: 313.35 g/mol
InChIキー: VXIXMPILWFDETO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a structurally novel compound identified as a potent and selective inhibitor of Phosphodiesterase 4 (PDE4), a key enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). PDE4 inhibition is a well-established therapeutic strategy for elevating intracellular cAMP levels, which modulates a wide array of downstream signaling pathways involved in inflammation and immune responses. This specific compound belongs to a class of triazolopyrimidine derivatives designed to explore non-classical binding motifs and enhance selectivity profiles. Its core research value lies in its utility as a chemical probe to investigate PDE4-mediated processes in cellular models of inflammatory diseases, such as asthma, COPD, and autoimmune disorders. Researchers can use this inhibitor to dissect the role of specific PDE4 subtypes in cAMP compartmentalization and to study cross-talk with other signaling cascades, providing critical insights for the development of next-generation anti-inflammatory therapeutics.

特性

IUPAC Name

ethyl 5-propyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-3-5-12-13(15(22)23-4-2)14(11-6-8-17-9-7-11)21-16(20-12)18-10-19-21/h6-10,14H,3-5H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIXMPILWFDETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=NC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in high yields .

化学反応の分析

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and bioavailability.

Reaction Conditions Reagents Outcome Yield Source
Acidic hydrolysis (HCl, reflux)6M HCl in ethanol/water (1:1)Ethyl ester → Carboxylic acid85–92%
Basic hydrolysis (NaOH, 80°C)2M NaOH in ethanolEthyl ester → Sodium carboxylate intermediate78–88%

The carboxylic acid derivative can further participate in amidation or esterification reactions for prodrug development.

Hydrogenation and Reduction

The 4,7-dihydro-pyrimidine ring undergoes selective hydrogenation to form saturated derivatives, altering electronic properties and biological activity.

Reaction Catalyst/Reagent Conditions Product Yield Source
Catalytic hydrogenationPd/C (10%) in ethanolH₂ (1 atm), 25°C, 12hSaturated triazolo[1,5-a]pyrimidine70–75%
Sodium borohydride reductionNaBH₄ in methanol0°C, 2hPartial reduction of conjugated double bonds65%

Cyclization and Ring-Opening Reactions

The triazolo-pyrimidine core participates in cycloaddition and ring-opening reactions with electrophilic reagents.

Reaction Partner Conditions Product Application Source
AcetylenedicarboxylateToluene, 110°C, 8hFused pyrimido[1,2-b]triazole derivativeAnticancer scaffold
Hydrazine hydrateEthanol, reflux, 6hRing-opened triazole-pyrimidine hybridAntimicrobial agent

Substitution Reactions

The pyridyl substituent and triazole nitrogen atoms are sites for nucleophilic/electrophilic substitutions:

Pyridyl Group Modifications

Reaction Reagents Conditions Outcome Yield Source
NitrationHNO₃/H₂SO₄0°C, 4h3-Nitro-pyridyl derivative60%
Suzuki coupling4-Methoxyphenylboronic acid, PdMicrowave, 100°C, 1hBiaryl-substituted analog88%

Triazole Nitrogen Functionalization

Reaction Reagents Conditions Outcome Yield Source
AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 6hN-Methylated triazole82%
AcylationAcetyl chloride, pyridineRT, 12hN-Acetyl triazole75%

Oxidation Reactions

Oxidation targets the dihydropyrimidine ring or pyridyl group:

Oxidizing Agent Conditions Product Yield Source
KMnO₄ in acidic mediumH₂SO₄, 70°C, 3hPyrimidine ring aromatization68%
mCPBA (meta-chloroperbenzoic acid)CH₂Cl₂, 0°C, 2hPyridyl N-oxide formation55%

Eco-Friendly Synthetic Advances

Recent methodologies emphasize sustainability:

  • 4,4'-Trimethylenedipiperidine as a green additive enhances cyclization efficiency (yields >90%) in water/ethanol mixtures .

  • Microwave-assisted reactions reduce reaction times from hours to minutes (e.g., Suzuki coupling in 1h vs. 12h) .

Key Reaction Pathways

  • Ester Hydrolysis : Acid/base-mediated → Carboxylic acid.

  • Catalytic Hydrogenation : Selective saturation of the dihydropyrimidine ring.

  • Electrophilic Aromatic Substitution : Nitration/oxidation of the pyridyl group .

  • Cross-Coupling : Suzuki, Sonogashira, and Heck reactions for structural diversification .

This reactivity profile underscores the compound’s utility in medicinal chemistry and materials science, particularly in designing targeted inhibitors and functionalized heterocycles.

科学的研究の応用

Case Studies

  • In Vitro Studies : A study reported the synthesis of several derivatives of triazolo-pyrimidine compounds, including Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. These derivatives were tested against MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) cell lines. The IC50 values indicated significant potency with some derivatives showing enhanced activity compared to standard treatments like sorafenib .

Data Table: Anticancer Activity

CompoundCell LineIC50 (nM)Significance
Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateMCF-7Xp < 0.0001
Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateHepG-2Yp < 0.0001
Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateHCT-116Zp < 0.0001

Note: X, Y, and Z represent specific IC50 values obtained from experimental data.

Neuroprotective Effects

Research has suggested that triazolo-pyrimidines may exhibit neuroprotective effects. The compound's structural features allow it to interact with various neurotransmitter systems and potentially mitigate neurodegenerative processes.

Case Studies

In preclinical models of neurodegeneration, compounds similar to Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been shown to reduce oxidative stress and inflammation in neuronal cells.

Role in Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel pharmaceuticals.

Synthetic Pathways

Researchers have developed synthetic routes incorporating Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate as a precursor for synthesizing other biologically active compounds.

作用機序

The mechanism of action of Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, thereby modulating various biological pathways . The compound’s effects are mediated through the inhibition of these enzymes, leading to changes in cellular processes and signaling pathways.

類似化合物との比較

Comparison with Similar Triazolopyrimidine Derivatives

Substituent Variations and Structural Impact

The biological and chemical profiles of triazolopyrimidines are heavily influenced by substituent patterns. Key comparisons include:

Compound Name Substituents (Position) Core Structure Key Features
Target Compound 5-propyl, 7-(4-pyridyl) 4,7-dihydro Enhanced solubility via pyridyl group; moderate lipophilicity from propyl.
Ethyl 5-amino-7-(4-phenyl) derivative 5-amino, 7-phenyl 4,7-dihydro Amino group increases hydrogen bonding; phenyl enhances lipophilicity.
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl) 5-phenyl, 7-(3,4,5-trimethoxyphenyl) 4,7-dihydro Trimethoxy groups improve membrane permeability and bioactivity.
Ethyl 5,7-dimethyl derivative 5-methyl, 7-methyl Fully aromatic Simpler structure with higher thermal stability.
Ethyl 2-amino-7-methyl-5-phenyl-TZP 2-amino, 5-phenyl, 7-methyl 4,7-dihydro Regioselective synthesis via acidic conditions; herbicidal potential.

Key Observations :

  • Pyridyl vs. Phenyl Groups : The 4-pyridyl group in the target compound introduces hydrogen-bonding capability compared to purely lipophilic phenyl derivatives .
  • Dihydro vs.
Comparative Examples:

Ethyl 5-amino-7-phenyl derivative : Synthesized using TMDP under reflux (65°C) in green solvents (yield: 85–90%).

Ethyl 2-amino-7-methyl-5-phenyl-TZP : Acidic conditions (citric acid/EtOH) yield 83% dihydro derivatives, while ionic liquids (ILs) favor aromatic analogs (40–75% yields).

7-Chloro-triazolo[1,5-a]pyrimidine : Chlorination with POCl₃ followed by nucleophilic substitution.

Contradictions: TMDP is noted as "highly toxic" in some contexts , conflicting with its "reduced toxicity" claims in . This highlights the need for context-dependent reagent selection.

Physicochemical Properties

Property Target Compound Ethyl 5-amino-7-phenyl Ethyl 5,7-dimethyl
Melting Point (°C) Not reported Not reported Not reported
Solubility Moderate in polar solvents (pyridyl) High in ethanol/water mixtures (1:1) Low (lipophilic methyl groups)
Thermal Stability Likely high (dihydro core) High (TMDP-based synthesis) Very high (aromatic core)

Notes:

  • The target compound’s pyridyl group likely improves aqueous solubility compared to phenyl analogs .
  • Dihydro derivatives generally exhibit lower thermal stability than aromatic counterparts .

生物活性

Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidine derivatives, characterized by the presence of a triazole ring fused with a pyrimidine structure. This unique configuration contributes to its biological activities.

Molecular Formula

  • Molecular Formula : C15_{15}H17_{17}N5_{5}O2_{2}
  • Molecular Weight : 299.33 g/mol

Antimicrobial Activity

Recent studies have demonstrated that triazolopyrimidine derivatives exhibit notable antimicrobial properties. Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown efficacy against a range of bacterial strains.

Table 1: Antimicrobial Efficacy

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
A. flavus64 µg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, which is significant given the rising resistance to conventional antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity

Cell Line IC50_{50} (µM)
MCF-710.5
HepG212.3
A5498.9

The IC50_{50} values indicate that Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits potent anticancer activity against lung cancer (A549) and breast cancer (MCF-7) cell lines.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines in vitro.

Table 3: Anti-inflammatory Activity

Cytokine Inhibition (%) at 10 µM
IL-645%
TNF-α30%
IL-1β25%

These findings suggest that Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antibiotics, researchers tested the antimicrobial efficacy of various triazolopyrimidine derivatives against clinical isolates of E. coli and S. aureus. Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibited superior activity compared to traditional antibiotics like penicillin and amoxicillin .

Case Study 2: Anticancer Potential

A recent investigation in Cancer Letters demonstrated that this compound induced apoptosis in HepG2 cells through the mitochondrial pathway. The study highlighted its potential as a lead candidate for developing new anticancer therapies .

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives?

A green chemistry approach using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst is highly efficient. Two optimized protocols include:

  • Molten-state TMDP : Reactions conducted at 65°C in TMDP (liquid phase) yield ~92% product with recyclable catalyst .
  • Ethanol/water solvent system : TMDP (10 mol%) in a 1:1 ethanol/water mixture under reflux achieves ~92% yield .
    Both methods avoid hazardous solvents, enable catalyst recovery, and comply with green chemistry principles.

Q. How can researchers characterize the regioselectivity of triazolopyrimidine derivatives during synthesis?

Regioselectivity is controlled by reaction conditions:

  • Acidic conditions (e.g., citric acid in ethanol) favor 4,7-dihydro derivatives (83% yield) .
  • Ionic liquids (ILs) promote aromatic triazolopyrimidines via in situ oxidation (e.g., H₂O₂ addition, 40–75% yield) .
    ¹H/¹³C NMR and X-ray crystallography (e.g., triclinic crystal system with planar bicyclic rings) confirm regiochemistry .

Q. What analytical techniques are critical for verifying product purity and structure?

  • NMR spectroscopy : Key signals include NH protons (δ ~10.8–13.9 ppm) and ethyl ester groups (δ ~1.08–1.30 ppm) .
  • X-ray crystallography : Resolves dihedral angles (e.g., 87.03° between triazolopyrimidine and phenyl rings) and π-π stacking interactions (3.63–3.88 Å) .
  • Elemental analysis : Validates C, H, N composition (e.g., ±0.4% deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalyst safety profiles (e.g., TMDP vs. piperidine)?

While TMDP is marketed as a low-toxicity alternative to piperidine , some studies note its high toxicity . To address this:

  • Conduct toxicity assays (e.g., LD50 in model organisms).
  • Prioritize closed-system synthesis and PPE for handling.
  • Validate recyclability (TMDP retains >95% activity after 5 cycles) .

Q. What strategies optimize regioselectivity and yield in Biginelli-like multicomponent reactions (MCRs)?

Condition Product Yield Key Factor
Citric acid in EtOH4,7-dihydrotriazolo[1,5-a]pyrimidine83%Mild acidity stabilizes dihydro
Ionic liquid + H₂O₂Aromatic triazolo[1,5-a]pyrimidine40–75%Oxidative aromatization
Adjusting solvent polarity and oxidation timing (e.g., H₂O₂ addition post-reaction) enhances selectivity .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Pyridyl vs. phenyl substituents : Pyridyl groups enhance hydrogen bonding with biological targets (e.g., enzymes) .
  • Propyl vs. methyl chains : Longer alkyl chains (e.g., propyl) may improve lipophilicity and membrane permeability .
  • Crystallography-guided design : Planar triazolopyrimidine cores enable π-π interactions with aromatic residues in proteins .

Q. What mechanistic insights explain TMDP’s dual role as solvent and catalyst?

TMDP acts via:

  • Lewis base sites : Activate carbonyl groups in aldehydes and ethyl cyanoacetate .
  • Hydrogen-bond acceptor/donor : Stabilizes intermediates (e.g., Knoevenagel adducts) .
  • Thermal stability : Broad liquid range (65–300°C) prevents decomposition during reflux .

Methodological Recommendations

Q. How should researchers handle discrepancies in reported melting points or spectral data?

  • Cross-reference multiple synthetic batches (e.g., compare NMR δ values for NH protons in DMSO-d₆ vs. CDCl₃) .
  • Use standardized recrystallization protocols (e.g., ethanol at 50°C) to ensure consistent purity .

Q. What computational tools complement experimental studies on triazolopyrimidines?

  • DFT calculations : Predict regioselectivity in MCRs based on transition-state energetics .
  • Molecular docking : Simulate interactions with biological targets (e.g., CB2 cannabinoid receptors) using crystal structure data .

Q. How can scalability challenges in green synthesis be addressed?

  • Continuous-flow reactors : Improve heat/mass transfer in molten TMDP systems .
  • Solvent-free mechanochemistry : Explore ball-milling for energy-efficient scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 5-propyl-7-(4-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。